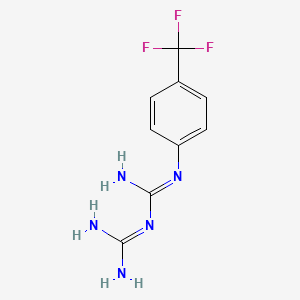

1-(4-(Trifluoromethyl)phenyl)biguanide

Description

Structure

3D Structure

Properties

CAS No. |

3796-35-8 |

|---|---|

Molecular Formula |

C9H10F3N5 |

Molecular Weight |

245.2 g/mol |

IUPAC Name |

1-(diaminomethylidene)-2-[4-(trifluoromethyl)phenyl]guanidine |

InChI |

InChI=1S/C9H10F3N5/c10-9(11,12)5-1-3-6(4-2-5)16-8(15)17-7(13)14/h1-4H,(H6,13,14,15,16,17) |

InChI Key |

YBEYVQONJZSGFJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Biological Activity Relationship Sbar Studies of 1 4 Trifluoromethyl Phenyl Biguanide

Systematic Structural Modifications of the Phenyl Ring

Studies on related arylbiguanide scaffolds, such as phenformin (B89758), have shown that introducing various substituents to the phenyl ring can modulate biological activity. nih.gov The goal of these modifications is often to enhance properties like lipophilicity, which can improve cellular uptake and interaction with mitochondrial targets. nih.govresearchgate.net For instance, the development of biguanide (B1667054) derivatives with different lipophilic substituents has been a strategy to improve cellular penetration and anticancer activity. nih.gov

The nature and position of substituents on the phenyl ring dictate the electronic and steric properties of the molecule, which are crucial for target binding. Modifications can range from simple substitutions with halogens or alkyl groups to the attachment of larger, more complex moieties. researchgate.netresearchgate.net For example, creating analogs with different aryl groups can lead to significant variations in activity, highlighting the importance of the phenyl ring's contribution to the pharmacophore. semanticscholar.org The interaction site for biguanides is often described as amphipathic, meaning it has both hydrophobic and hydrophilic regions, which underscores the strong correlation between the hydrophobicity of the phenyl substituent and the compound's inhibitory potency. researchgate.net

Table 1: Impact of Phenyl Ring Modifications on Biguanide Analog Activity

| Modification on Phenyl Ring | General Effect on Biological Activity | Rationale for Change | Reference |

|---|---|---|---|

| Introduction of lipophilic groups | Generally increases potency | Enhances cellular penetration and mitochondrial targeting | nih.gov |

| Substitution with bulky groups | Can be well-tolerated or decrease activity depending on target | Affects steric fit within the binding site | nih.gov |

| Alteration of electronic properties (e.g., electron-withdrawing vs. donating groups) | Modulates binding affinity | Influences hydrogen bonding and electrostatic interactions with the target | researchgate.net |

Variations within the Biguanide Moiety

The biguanide moiety, characterized by two linked guanidine (B92328) units, is fundamental to the molecule's biological activity. acs.org It is a highly basic and polar structure that exists as a cationic species at physiological pH. researchgate.netyoutube.com Its structure allows for multiple tautomeric forms and presents numerous sites for hydrogen bonding, which are critical for target interaction. nih.gov

The biguanide structure is not planar, with a notable torsion angle between the two guanidinium (B1211019) units. acs.org This three-dimensional shape is crucial for its biological function. Modifications or bioisosteric replacements of the biguanide unit have been explored to refine activity. nih.gov The moiety's ability to act as a bidentate ligand allows it to coordinate with metal ions, and the resulting metal complexes sometimes exhibit enhanced biological activity compared to the biguanide ligand alone. acs.orgresearchgate.net

Structural requirements for activity include the arrangement of the double bonds and the protonation state, which is favored on the imino groups. acs.org The integrity of the conjugated system is important, and changes that disrupt it can lead to a loss of activity. youtube.com The biguanide group is responsible for interactions that can lead to cell membrane disruption and leakage of cytoplasm in microorganisms, and it is a key component for the inhibition of enzymes like dihydrofolate reductase (DHFR) in some contexts. taylorandfrancis.comnih.gov

Impact of Trifluoromethyl Group Position and Substitution Patterns on Biological Efficacy (excluding human trials)

The trifluoromethyl (CF3) group is a key feature of 1-(4-(trifluoromethyl)phenyl)biguanide, profoundly influencing its physicochemical properties and biological efficacy. The CF3 group is strongly electron-withdrawing and highly lipophilic, which enhances membrane permeability and metabolic stability. researchgate.netnih.gov Its inclusion in drug candidates often leads to increased potency. nih.govrsc.org

The position of the CF3 group on the phenyl ring is critical. In the parent compound, it is at the para (4) position. Studies on other classes of compounds show that altering the substitution pattern (ortho, meta, or para) can significantly change biological activity. For instance, in a series of aryl-urea derivatives, the presence of a trifluoromethyl group at the meta (3) position, along with another at the 5-position, increased anticancer properties compared to analogs with other substituents. nih.gov The high electronegativity of the fluorine atoms in the CF3 group can facilitate strong electrostatic and hydrogen bonding interactions with biological targets. researchgate.net

The CF3 group's steric bulk, which is larger than a methyl group, also plays a role in how the molecule fits into a target's binding site. nih.gov It is often used as a bioisostere for chlorine due to their similar steric requirements. nih.gov The enhanced anticancer activity observed in some isoxazole (B147169) molecules upon introduction of a CF3 moiety underscores the group's importance in improving biological function. rsc.org

Table 2: Influence of Trifluoromethyl Group on Physicochemical and Biological Properties

| Property | Contribution of the Trifluoromethyl (-CF3) Group | Reference |

|---|---|---|

| Lipophilicity | Increases lipophilicity (Hansch π value of +0.88), enhancing membrane permeability. | nih.gov |

| Metabolic Stability | The high strength of the C-F bond confers resistance to enzymatic degradation. | nih.gov |

| Electronic Effect | Acts as a strong electron-withdrawing group, influencing target interactions. | researchgate.net |

| Binding Interactions | Can form multipolar bonds with carbonyl groups in target proteins, increasing potency. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orglongdom.org For biguanide analogs, QSAR models can predict the potency of new, unsynthesized compounds, thereby guiding rational drug design and saving significant resources. nih.govnih.gov

A QSAR model for this compound analogs would take the form of an equation: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

The "predictors" in this equation are molecular descriptors representing various properties of the analogs. These can include:

Physicochemical properties: LogP (lipophilicity), pKa (acidity), molecular weight, and polarizability. longdom.orgnih.gov

Structural properties: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and topological indices that describe molecular shape and branching. nih.gov

For biguanide analogs, QSAR studies would likely highlight the importance of descriptors related to hydrophobicity, the electronic influence of phenyl ring substituents, and the hydrogen-bonding capacity of the biguanide moiety. researchgate.net By developing robust QSAR models using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, researchers can identify the key molecular features that drive biological activity. nih.govresearchgate.net Such models can rationalize the mechanism of action within a chemical series and prioritize the synthesis of compounds with the highest predicted efficacy. nih.gov

While a specific QSAR study for this compound was not identified in the search, the principles of QSAR have been widely applied to related classes of compounds, demonstrating the utility of the approach for optimizing lead compounds. nih.govlongdom.org

Molecular Mechanisms of Action and Biological Target Identification for 1 4 Trifluoromethyl Phenyl Biguanide

Cellular Pathway Investigations (in vitro models)

In vitro studies using various cell lines have been instrumental in elucidating the cellular pathways affected by biguanides. A primary and widely accepted mechanism of action for biguanides is the inhibition of mitochondrial respiratory chain Complex I. nih.gov This inhibition leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP/ATP ratio. The rise in AMP levels acts as a critical signal that activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. nih.govnih.gov

Activation of AMPK triggers a cascade of downstream events aimed at restoring energy balance. These include the inhibition of anabolic pathways that consume ATP, such as gluconeogenesis in liver cells, and the stimulation of catabolic pathways that generate ATP, like glycolysis. nih.gov While direct in vitro studies on 1-(4-(Trifluoromethyl)phenyl)biguanide are scarce, it is hypothesized to follow this general mechanism. The presence of the trifluoromethylphenyl group, a bulky and lipophilic moiety, may influence its uptake into cells and its interaction with mitochondrial Complex I, potentially leading to a more potent inhibition compared to simpler biguanides like metformin (B114582). nih.gov

Furthermore, some biguanides have been shown to directly influence glucose utilization in cells. For instance, metformin and phenformin (B89758) have been observed to stimulate glucose consumption and uptake in human lymphocytes in vitro. nih.gov This effect was characterized by an increase in the Vmax of glucose uptake without altering the Km, suggesting an influence on the number or activity of glucose transporters at the cell surface. nih.gov It is plausible that this compound could exert similar direct effects on cellular glucose transport, a hypothesis that warrants further investigation in appropriate in vitro models.

Enzyme Inhibition and Activation Studies (in vitro)

The primary enzymatic target of biguanides is considered to be the mitochondrial Complex I (NADH:ubiquinone oxidoreductase). nih.govnih.gov In vitro assays using isolated mitochondria or submitochondrial particles have demonstrated that biguanides can directly inhibit the activity of this enzyme complex. nih.gov The potency of inhibition often correlates with the lipophilicity of the biguanide (B1667054) derivative, suggesting that more lipophilic compounds may better access the inhibitory binding site within the enzyme complex. nih.gov Given the trifluoromethylphenyl group in this compound, it is predicted to be more lipophilic than metformin and thus may exhibit a stronger inhibitory effect on Complex I in in vitro enzyme kinetic studies. nih.gov

The activation of AMP-activated protein kinase (AMPK) is a key downstream consequence of Complex I inhibition. nih.govnih.gov In vitro kinase assays can quantify the activation of AMPK in response to biguanide treatment. For example, studies on novel biguanide derivatives have shown a dose-dependent increase in AMPK phosphorylation and activity in various cell lines. researchgate.net

Beyond Complex I and AMPK, other enzymatic activities could be modulated by this compound. For instance, some biguanides have been reported to inhibit chloride intracellular channel 1 (CLIC1) activity, which is implicated in cancer cell proliferation. researchgate.net The direct interaction of biguanides with the extracellular portion of active transmembrane CLIC1 has been proposed as a mechanism for this inhibition. researchgate.net

Table 1: Potential Enzyme Interactions of this compound (Hypothetical based on related compounds)

| Enzyme | Predicted Effect | Basis for Prediction |

| Mitochondrial Complex I | Inhibition | General mechanism of biguanides; increased lipophilicity may enhance potency. nih.govnih.gov |

| AMP-activated protein kinase (AMPK) | Activation (indirect) | Consequence of Complex I inhibition and increased AMP/ATP ratio. nih.govnih.gov |

| Chloride Intracellular Channel 1 (CLIC1) | Inhibition | Observed with other biguanides in cancer cell models. researchgate.net |

Receptor Binding and Ligand-Target Interactions

The primary mode of action of biguanides is not thought to be mediated by classical receptor binding in the way that many other drugs function. However, the interaction with transport proteins is crucial for their cellular uptake and activity. Organic cation transporters (OCTs), such as OCT1, OCT2, and OCT3, as well as multidrug and toxin extrusion (MATE) proteins, are responsible for the transport of biguanides across cell membranes. nih.gov The affinity of a biguanide for these transporters can significantly influence its tissue distribution and potency. For instance, the screening of novel biguanides against a panel of OCTs has been used to identify compounds with improved transport activity and cellular action. researchgate.net The trifluoromethylphenyl moiety of this compound would likely influence its binding affinity and transport kinetics by these transporters.

While not a direct receptor in the traditional sense, the binding pocket for biguanides within mitochondrial Complex I is a key ligand-target interaction. nih.gov The precise nature of this interaction is still being elucidated, but it is understood to be within the membrane domain of the complex. The chemical properties of the biguanide, including its size, shape, and charge distribution, will dictate the strength and specificity of this binding.

Recent studies have also suggested that biguanides may interact with other cellular components, such as the chloride intracellular channel 1 (CLIC1), where they are proposed to bind to the extracellular domain of the active channel. researchgate.net

Proteomic and Metabolomic Profiling for Target Elucidation

Proteomic and metabolomic approaches offer powerful, unbiased methods to identify the broader cellular impact of a compound and to uncover novel biological targets. nih.govmdpi.com

Proteomics: This involves the large-scale analysis of protein expression and post-translational modifications in response to drug treatment. For a compound like this compound, a proteomic study could reveal changes in the expression of proteins involved in key metabolic pathways, stress responses, and cell signaling cascades. For example, a proteomic analysis of cells treated with a related compound, 4-amino-2-trifluoromethyl-phenyl retinate, identified alterations in proteins involved in metabolism, protein transport, and signaling pathways such as PI3K-Akt and TGF-beta. researchgate.net A similar approach for this compound could identify its specific protein interaction network and central protein hubs that mediate its effects.

Metabolomics: This technique provides a snapshot of the small-molecule metabolites within a biological system. Following treatment with this compound, metabolomic profiling could provide a detailed readout of the metabolic consequences of its action. For instance, an increase in lactate (B86563) and a decrease in Krebs cycle intermediates would be consistent with the inhibition of mitochondrial respiration. nih.gov Furthermore, unexpected changes in other metabolic pathways could point towards novel mechanisms of action. mdpi.com

Table 2: Potential Applications of Proteomics and Metabolomics for this compound Research

| Technique | Potential Insights | Example from Related Research |

| Proteomics | - Identification of differentially expressed proteins in response to treatment.- Elucidation of affected signaling and metabolic pathways.- Discovery of novel protein targets or biomarkers of drug action. | A study on 4-amino-2-trifluoromethyl-phenyl retinate revealed effects on proteins in the PI3K-Akt and TGF-beta signaling pathways. researchgate.net |

| Metabolomics | - Quantification of changes in central carbon metabolism (e.g., glycolysis, Krebs cycle).- Identification of off-target metabolic effects.- Discovery of metabolic biomarkers of drug efficacy or toxicity. | Metabolomic profiling after exposure to other compounds has identified alterations in fatty acid and amino acid metabolism. mdpi.com |

By integrating data from these "omics" technologies, a more comprehensive understanding of the molecular mechanisms of this compound can be achieved, moving beyond its predicted effects on central energy metabolism to uncover a more complete picture of its cellular impact.

In Vitro Biological Evaluation of 1 4 Trifluoromethyl Phenyl Biguanide

Cell-Based Assays for Specific Biological Activities

No information is available in the public domain regarding the evaluation of 1-(4-(Trifluoromethyl)phenyl)biguanide in cell-based assays.

Enzymatic Assays and Biochemical Characterization

There is no publicly available data on the enzymatic assays or biochemical characterization of this compound.

Comparative Studies with Reference Compounds (in vitro)

No in vitro comparative studies featuring this compound and any reference compounds have been found in the surveyed literature.

Computational Chemistry and Molecular Modeling of 1 4 Trifluoromethyl Phenyl Biguanide

Molecular Docking and Dynamics Simulations with Proposed Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein target. This method helps in understanding the binding mechanism and affinity. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of the atoms and molecules in the complex over time, providing insights into the stability of the predicted binding pose. nih.govpeerj.com

Proposed Targets and Docking Insights: The biguanide (B1667054) class of compounds, which includes clinically used drugs like metformin (B114582) and phenformin (B89758), is known to primarily target the mitochondrial respiratory chain complex I. nih.govresearchgate.net Structural studies have revealed that biguanides bind within the quinone (Q)-channel of complex I, an amphipathic region that becomes exposed in the deactive state of the enzyme. nih.govbiorxiv.org The binding is typically stabilized by a combination of hydrogen bonds, ionic interactions, and cation-π interactions involving the biguanide moiety, while the hydrophobic phenyl group engages in van der Waals interactions. nih.gov

For 1-(4-(Trifluoromethyl)phenyl)biguanide, it is hypothesized that the trifluoromethylphenyl group would occupy a hydrophobic pocket within the target protein, while the biguanide portion forms crucial hydrogen bonds with polar amino acid residues. Docking studies on related trifluoromethylphenyl derivatives against various protein targets have demonstrated strong binding affinities, often stabilized by multiple hydrogen bonds and hydrophobic interactions. researchgate.net For instance, studies on other biguanide derivatives have identified key interactions with residues in targets like dihydrofolate reductase (ecDHFR) and AMP-activated protein kinase (AMPK). researchgate.netnih.gov

Molecular Dynamics Simulations: MD simulations are crucial for validating the stability of docked complexes. nih.gov A typical MD simulation for a ligand-protein complex would be run for a duration ranging from nanoseconds to microseconds. nih.govmdpi.com Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) throughout the simulation can confirm the stability of the binding. For example, a stable complex is often indicated by an RMSD value that plateaus after an initial equilibration period. mdpi.com MD simulations on related biguanide-protein complexes have confirmed that the ligand remains stably bound in the active site, reinforcing the docking predictions. nih.gov

| Target Protein (Hypothesized) | Predicted Binding Interactions | Rationale for Targeting |

| Mitochondrial Complex I | The trifluoromethylphenyl group likely engages in hydrophobic and van der Waals interactions, while the biguanide moiety forms hydrogen bonds and cation-π interactions. nih.govbiorxiv.org | Primary target for other medicinal biguanides like metformin and phenformin. nih.govmcgill.ca |

| AMP-activated protein kinase (AMPK) | Activation of AMPK is a known downstream effect of complex I inhibition by biguanides. researchgate.net Direct or indirect interaction is plausible. | A central regulator of cellular energy metabolism, a key pathway affected by biguanides. nih.gov |

| Dihydrofolate reductase (DHFR) | Biguanides can act as folate mimics, with the phenyl ring occupying the p-aminobenzoyl-L-glutamate (pABG) binding region. nih.gov | Studies show biguanides can competitively inhibit E. coli DHFR. nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govraa-journal.org By calculating parameters like frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charge distributions, DFT provides deep insights into a molecule's reactivity, stability, and intermolecular interaction sites. nih.govmdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com For aromatic compounds like this compound, the π-system of the phenyl ring and the nitrogen atoms of the biguanide chain are expected to be major contributors to the frontier orbitals.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). mdpi.comnih.gov For this compound, the nitrogen atoms of the biguanide moiety are expected to be the most electron-rich regions, making them likely sites for hydrogen bonding and coordination. researchgate.net The trifluoromethyl group, being strongly electron-withdrawing, would create an electron-deficient area on the phenyl ring.

Quantum Chemical Parameters: DFT calculations can yield various descriptors that quantify the chemical behavior of a molecule. mdpi.com These calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311G**. mdpi.comresearchgate.net

| Parameter | Significance | Predicted Characteristics for this compound |

| HOMO Energy | Electron-donating ability | The biguanide moiety and phenyl ring are likely the primary sites of electron donation. |

| LUMO Energy | Electron-accepting ability | The trifluoromethylphenyl ring is a potential site for electron acceptance. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A moderate gap is expected, indicating a balance of stability and reactivity. mdpi.com |

| Dipole Moment (µ) | Polarity and intermolecular interactions | The molecule is expected to have a significant dipole moment due to the polar CF3 and biguanide groups. |

| Electronegativity (χ) | Tendency to attract electrons | High electronegativity is expected due to fluorine and nitrogen atoms. mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron configuration | Related to the HOMO-LUMO gap; indicates stability. mdpi.com |

Conformational Analysis and Energy Minimization

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the conformer with the lowest potential energy, which represents the most stable 3D structure of the molecule. rsc.org

The structure of this compound possesses several rotatable bonds, particularly within the biguanide chain and the bond connecting the phenyl ring to the biguanide moiety. The relative orientation of the trifluoromethylphenyl group with respect to the biguanide chain is crucial for its interaction with biological targets.

Computational studies on similar 2-substituted benzaldehydes and acetophenones show that the presence of substituents significantly influences the planarity and preferred conformation. rsc.org For this compound, energy minimization calculations, often performed using force fields like OPLS or quantum methods, would determine the most stable arrangement. nih.gov It is likely that the lowest energy conformer involves a specific torsion angle between the phenyl ring and the biguanide group to minimize steric hindrance and optimize electronic interactions. This optimized geometry is the essential starting point for reliable molecular docking and DFT studies. mdpi.com

In Silico Prediction of Potential Biological Activities

In silico target fishing and activity prediction are computational strategies used to identify potential biological targets and pharmacological effects of a molecule. unipi.it These methods leverage large databases of known compounds and their biological activities to make predictions based on molecular similarity, pharmacophore matching, or machine learning models. unipi.itbiorxiv.org

Methods for Prediction:

Ligand-Based Methods: These approaches compare the structure of this compound to libraries of compounds with known activities. If the molecule is structurally similar to known enzyme inhibitors or receptor ligands, it may be predicted to have similar activity. unipi.itresearchgate.net

Structure-Based Methods (Reverse Docking): This involves docking the molecule against a wide array of protein structures to identify which proteins it binds to with high affinity. This can suggest potential primary targets and off-targets. unipi.it

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a specific biological activity. The structure of this compound can be screened against various pharmacophore models to predict its potential effects. unipi.it

Predicted Activities for Biguanide Scaffolds: Given its structural similarity to phenformin and metformin, in silico models would likely predict activities related to energy metabolism. nih.govnih.gov Studies on biguanide derivatives have shown potential for targeting stress responses in the tumor microenvironment, such as the hypoxia-inducible factor (HIF)-1 and the unfolded protein response (UPR). nih.govnih.gov Therefore, prediction tools might flag activities such as:

Inhibition of mitochondrial complex I

Anticancer activity, particularly under hypoxic or low-glucose conditions nih.govnih.gov

Antidiabetic activity researchgate.net

Antimicrobial or antimalarial activity, as seen with other biguanides like proguanil (B194036) researchgate.net

| Prediction Platform/Method | Predicted Biological Activity Class | Potential Specific Targets |

| PASS (Prediction of Activity Spectra for Substances) | Enzyme inhibitor, Antineoplastic, Antidiabetic | Kinases, Mitochondrial enzymes researchgate.net |

| Reverse Docking Servers | Kinase inhibitor, GPCR ligand, Ion channel modulator | Various kinases, metabolic enzymes unipi.it |

| Similarity Search (e.g., ChEMBL) | Antihyperglycemic, Antimalarial, Antitumor | Mitochondrial Complex I, DHFR researchgate.netnih.gov |

Design and Synthesis of 1 4 Trifluoromethyl Phenyl Biguanide Derivatives and Prodrugs for Research

Rational Design Principles for Enhanced Biological Activity

The rational design of derivatives of 1-(4-(trifluoromethyl)phenyl)biguanide is centered on understanding the structure-activity relationships (SAR) that govern its biological effects. A key target for biguanides is the mitochondrial respiratory complex I. nih.gov Modifications to the parent structure are systematically undertaken to probe and enhance this interaction.

The core molecular features influencing activity include the nature of the substituent on the phenyl ring, the presence and length of a linker between the phenyl ring and the biguanide (B1667054) group, and the substitution pattern on the biguanide moiety itself. nih.gov For instance, research on related biguanides like phenformin (B89758) and proguanil (B194036) has shown that for a biguanide to inhibit complex I effectively within mitochondria, it must be able to cross the mitochondrial inner membrane. nih.gov

Key design principles include:

Lipophilicity and Substitution: The trifluoromethyl group at the para-position of the phenyl ring significantly influences the compound's electronic properties and lipophilicity. Further design might involve altering this group or adding other substituents to the phenyl ring to fine-tune these properties.

Alkyl Chain Modification: In related biguanide structures, the length of an alkyl chain attached to the biguanide nitrogen has been shown to be a critical determinant of anti-proliferative activity. A study on 4-(trifluoromethoxy)aniline (B150132) derivatives, which are structurally similar, found that anti-proliferative activity was optimized with alkyl chains of five to eight carbons (n-pentyl to n-octyl). nih.gov This suggests that a similar SAR exploration for this compound, by adding an N-alkyl substituent of varying length, could be a fruitful strategy.

The Biguanide Moiety: The biguanide group itself is essential for activity, but its substitution pattern is a key variable. While phenformin is mono-substituted at the biguanide, the antimalarial proguanil is bis-substituted. Investigating mono- versus di-substitution on the terminal nitrogen of this compound could modulate its interaction with biological targets and its transport characteristics. nih.gov

The following table summarizes research findings on how structural modifications of biguanides affect their ability to inhibit mitochondrial complex I, a primary target for this class of compounds.

| Compound | Key Structural Modification (relative to Phenformin) | IC50 for Complex I Inhibition (μM) | Reference |

|---|---|---|---|

| Phenformin | Parent compound (phenylethyl linker) | 49 | nih.gov |

| Chlorophenformin | Addition of chlorine to the phenyl ring | 22 | nih.gov |

| Phenyl biguanide | Removal of the ethyl linker | 70 | nih.gov |

| Proguanil | Chlorinated phenyl, no linker, bis-substituted biguanide, N-isopropyl group | 34 | nih.gov |

Synthesis of Conjugates and Pro-moieties for Research Applications

To improve targeting or modify the pharmacokinetic properties of this compound, researchers can design and synthesize conjugates and prodrugs. A prodrug is a biologically inactive derivative that is converted to the active form in the body, while a conjugate links the compound to another molecular entity, such as a targeting ligand.

Prodrug Design: A common strategy for creating prodrugs involves masking a key functional group, such as an amine in the biguanide moiety, with a pro-moiety that can be cleaved enzymatically or chemically under physiological conditions. For example, a 4-azidobenzyl carbamate (B1207046) could be attached to one of the biguanide nitrogens. nih.gov This could then be part of a "click-and-release" system, where a bioorthogonal reaction at a target site triggers the release of the active biguanide. nih.gov The synthesis would involve reacting this compound with a suitable chloroformate, such as 4-azidobenzyl chloroformate, under basic conditions.

Conjugate Synthesis: For targeted delivery, this compound can be conjugated to a molecule that binds to a specific biological target, such as a receptor that is overexpressed on cancer cells. nih.gov For example, it could be linked to an antibody or a small molecule ligand. This typically requires introducing a reactive handle onto the biguanide structure without disrupting its core pharmacophore. A linker arm is often used to connect the biguanide to the targeting moiety, ensuring that each component can function independently. The synthesis might involve first derivatizing the biguanide with a linker containing a terminal functional group (e.g., a carboxylic acid or an alkyne) that can then be coupled to the targeting molecule using standard bioconjugation chemistry, such as amide bond formation or copper-catalyzed azide-alkyne cycloaddition.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize physicochemical and biological properties by substituting one atom or group with another that has similar characteristics. chem-space.comcambridgemedchemconsulting.com This approach can be used to enhance metabolic stability, improve solubility, or find new patentable chemical space. chem-space.com

For this compound, several bioisosteric replacements could be explored:

Phenyl Ring Mimics: The phenyl ring is a common site for metabolic oxidation. Replacing it with a bioisostere can block metabolism and improve a compound's pharmacokinetic profile. Saturated, rigid bicyclic molecules are effective phenyl ring mimics. chem-space.comnih.gov

Bicyclo[1.1.1]pentane (BCP): BCP is a highly effective mimic of a para-substituted phenyl ring. nih.gov A BCP analogue could significantly improve metabolic properties while maintaining the geometric orientation of the substituents. nih.gov

Cubane (B1203433): As a close geometric match to benzene, cubane is considered an ideal bioisostere. researchgate.net Replacing the phenyl ring with a cubane scaffold could retain biological activity while enhancing metabolic stability due to the high s-character of its C-H bonds. researchgate.net

Trifluoromethyl Group Bioisosteres: The trifluoromethyl (CF3) group is crucial for the electronic nature of the molecule. However, other fluorinated groups could serve as bioisosteres to fine-tune properties. For example, a trifluoromethyl oxetane (B1205548) has been successfully used as a bioisostere for a tert-butyl group, offering decreased lipophilicity and improved metabolic stability. cambridgemedchemconsulting.com While not a direct replacement for CF3, this highlights the principle of using alternative fluorinated motifs to modulate properties.

Classical Bioisosteres: Simpler replacements can also be effective. The phenyl ring could be exchanged for a heterocyclic ring like pyridine (B92270) or thiophene (B33073) to alter hydrogen bonding capacity and polarity. cambridgemedchemconsulting.com The trifluoromethyl group could potentially be swapped with other electron-withdrawing groups like a cyano (-CN) or sulfonyl group, although this would significantly alter the steric profile.

The following table summarizes potential bioisosteric replacements for different moieties within the this compound scaffold.

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| para-Substituted Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Improve metabolic stability, maintain geometry | nih.gov |

| para-Substituted Phenyl Ring | Cubane | Improve metabolic stability, close geometric mimic | researchgate.net |

| Phenyl Ring | Pyridyl or Thienyl Ring | Modulate polarity, solubility, and hydrogen bonding potential | cambridgemedchemconsulting.com |

| Trifluoromethyl (-CF3) Group | Cyano (-CN) Group | Alter electronic properties and sterics | cambridgemedchemconsulting.com |

Analytical Methodologies for the Characterization and Quantification of 1 4 Trifluoromethyl Phenyl Biguanide in Research Matrices

Chromatographic Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are paramount for the separation and quantification of 1-(4-(Trifluoromethyl)phenyl)biguanide from complex mixtures, such as reaction media or biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used method for the analysis of biguanides. researchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method is typically suitable. This involves a non-polar stationary phase and a polar mobile phase. The inherent polarity of the biguanide (B1667054) moiety allows for good retention and separation on columns such as a C18 or a specialized column designed for polar compounds. researchgate.net

The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, with an acid modifier such as formic acid or phosphoric acid to ensure the analyte is in its protonated form, which improves peak shape and retention. Detection is commonly achieved using a UV detector, as the phenyl ring and biguanide structure are chromophores that absorb UV light. A novel HPLC analytical method can also be developed for purity determination and impurity detection. drugbank.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~240 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient or 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity. nih.gov Due to the low volatility and polar nature of the biguanide functional group, direct analysis of this compound by GC-MS is challenging. Therefore, a derivatization step is typically required to increase its volatility and thermal stability. nih.gov This is often achieved by silylating the amino groups using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms). The separated derivative then enters the mass spectrometer, where it is ionized (commonly by electron ionization), and the resulting mass-to-charge ratio (m/z) of the fragments is measured. This allows for both qualitative identification based on the fragmentation pattern and quantitative analysis. nih.govtandfonline.com

| Parameter | Condition |

|---|---|

| Derivatization Reagent | MSTFA or similar silylating agent |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250-280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 300 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-500 m/z |

Spectroscopic Methods (e.g., NMR, MS, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the precise molecular structure.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the trifluoromethyl-substituted phenyl ring, typically in the 7-8 ppm region. The chemical shifts and coupling patterns of these protons provide information about the substitution pattern. Protons of the N-H groups in the biguanide chain would appear as broad signals, the position of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, including the aromatic carbons, the trifluoromethyl carbon (which would appear as a quartet due to C-F coupling), and the carbons of the biguanide moiety.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a particularly useful and sensitive technique. nih.gov It would show a single, sharp signal, confirming the presence and chemical environment of the -CF₃ group. tandfonline.com

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of the compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₉H₁₀F₃N₅. The mass spectrum typically shows a prominent peak for the molecular ion (M⁺) or the protonated molecule ([M+H]⁺) depending on the ionization technique used (e.g., EI or ESI). Fragmentation patterns, such as the loss of the trifluoromethylphenyl group or cleavage within the biguanide chain, can further aid in structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. Based on the spectrum of the related compound 1-phenylbiguanide, key vibrations can be predicted. rsc.org

| Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3400 | N-H stretching vibrations |

| ~1630 | C=N stretching vibrations |

| 1500-1600 | Aromatic C=C stretching |

| 1000-1350 | Strong C-F stretching vibrations (from -CF₃) |

| 1000-1250 | C-N stretching vibrations |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. The presence of the phenyl ring conjugated with the biguanide system constitutes a chromophore that absorbs UV radiation. researchgate.netacs.org This property is the basis for quantitative analysis using HPLC with a UV detector. The spectrum would likely show a maximum absorption wavelength (λmax) in the range of 230-260 nm, which is characteristic of such aromatic systems. The introduction of the trifluoromethyl group can influence the position and intensity of this absorption band. nih.gov

Electrochemical Analysis Techniques

Electrochemical methods offer a sensitive and cost-effective alternative for the quantification of electroactive compounds like biguanides. rsc.org The biguanide moiety can be oxidized at the surface of a working electrode, generating a measurable current that is proportional to its concentration. rsc.orgnih.gov

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are well-suited for this purpose. researchgate.net CV can be used to study the redox behavior of the compound, revealing information about the oxidation potential and reversibility of the electrochemical reaction. DPV and SWV are more sensitive techniques often used for quantitative analysis, capable of achieving low detection limits. nih.gov

The analysis is typically performed in a three-electrode cell containing a working electrode, a reference electrode, and a counter electrode. The choice of working electrode is crucial; various materials, including glassy carbon, boron-doped diamond, or chemically modified electrodes, can be used to enhance sensitivity and selectivity towards biguanide oxidation. nih.govresearchgate.net For instance, studies on the related biguanide metformin (B114582) have shown that modifying a carbon paste electrode can significantly improve the analytical signal for its determination in various samples. researchgate.net Ion transfer voltammetry has also been used to study the properties of biguanides in aqueous solutions.

Preclinical Efficacy Studies of 1 4 Trifluoromethyl Phenyl Biguanide in Animal Models Excluding Human Trials, Dosage, and Safety

Proof-of-Concept Studies in Disease Models

Information regarding proof-of-concept studies for 1-(4-(Trifluoromethyl)phenyl)biguanide in specific animal disease models is not available in published literature.

Pharmacodynamic Endpoints in Preclinical Settings

There is no available data detailing the pharmacodynamic endpoints of this compound in preclinical animal models.

Exploration of Efficacy in Various Biological Contexts (excluding human trials)

No studies exploring the efficacy of this compound in various biological contexts within animal models have been published.

Future Directions and Emerging Research Avenues for 1 4 Trifluoromethyl Phenyl Biguanide

Advanced Methodologies in Biguanide (B1667054) Research

The future exploration of 1-(4-(Trifluoromethyl)phenyl)biguanide and related compounds will be heavily reliant on sophisticated research methodologies designed to elucidate their complex mechanisms of action and optimize their properties.

Pharmacometabolomics: This advanced approach is being used to capture the complete metabolic signature of a drug's effect on a biological system. For biguanides, it helps move beyond a single target to understand the network-wide metabolic shifts they induce. nih.gov Studies applying untargeted metabolic profiling to subjects who have taken metformin (B114582) have identified widespread changes in metabolites, offering a template for how the specific effects of the trifluoromethylphenyl substitution could be systematically investigated. nih.gov This methodology could precisely map how this compound alters cellular metabolism, potentially identifying novel biomarkers for its activity. nih.gov

Advanced Analytical and Synthetic Chemistry: The synthesis of new biguanide derivatives, including those with fluorine-containing substituents like this compound, relies on modern chemical techniques. researchgate.netmdpi.com Structure-activity relationship (SAR) studies are crucial in this context. For instance, research on various arylbiguanide derivatives has systematically correlated physicochemical properties, such as the steric parameters of substituents like trifluoromethyl (CF3), with biological activity, such as cytotoxicity in cancer cells under low-glucose conditions. nih.gov

High-Throughput Screening and Reporter Assays: To efficiently screen new derivatives like this compound for specific biological activities, researchers utilize high-throughput screening platforms. Luciferase reporter assays, for example, have been instrumental in evaluating the inhibitory effects of biguanide derivatives on stress-response pathways like hypoxia-inducible factor-1 (HIF-1) and the unfolded protein response (UPR) in the tumor microenvironment. nih.govnih.gov

The table below summarizes key methodologies and their applications in advancing biguanide research.

| Methodology | Application in Biguanide Research | Potential for this compound |

| Pharmacometabolomics | Capturing drug-induced metabolic signatures; identifying biomarkers of response. nih.gov | To delineate its specific impact on cellular metabolic networks and compare its effects to other biguanides. |

| Structure-Activity Relationship (SAR) Studies | Optimizing compound structure for enhanced potency and selectivity by correlating chemical features with biological activity. nih.gov | To understand how the 4-(trifluoromethyl)phenyl group modifies the compound's interaction with biological targets compared to other substitutions. |

| Luciferase Reporter Assays | Screening for inhibition of specific transcriptional pathways, such as HIF-1 and UPR, under simulated tumor microenvironment conditions. nih.gov | To rapidly assess its potential as an inhibitor of cancer-related stress adaptation pathways. |

| X-ray Crystallography | Determining the precise binding mode of biguanide-containing molecules to their enzyme targets (e.g., carbonic anhydrases). | To visualize its interaction with potential protein targets at an atomic level, guiding further structural optimization. |

Potential as a Research Tool in Mechanistic Biology

This compound and its analogs are valuable tools for dissecting fundamental biological processes, particularly in the context of cancer metabolism and cellular stress responses.

The primary molecular target for biguanides is widely considered to be Complex I of the mitochondrial respiratory chain. nih.gov Inhibition of this complex disrupts cellular energy balance, increases the AMP/ATP ratio, and leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. nih.govnih.gov This mechanism makes biguanides powerful research tools for probing the consequences of energy stress on cellular function.

Research into biguanide derivatives has demonstrated that modifications to the phenyl ring significantly influence their biological activity. nih.gov Studies on fluorinated biguanide derivatives have shown potent anti-proliferative effects in cancer cell lines. researchgate.netmdpi.com For example, the presence of a trifluoromethoxy group, which is electronically similar to a trifluoromethyl group, has been linked to strong biological activity. mdpi.com This suggests that this compound could serve as a potent tool for studying:

Energy Metabolism in Cancer: Its ability to inhibit oxidative phosphorylation makes it suitable for investigating the metabolic vulnerabilities of cancer cells, particularly those reliant on mitochondrial function. nih.gov

AMPK/mTOR Signaling: As an activator of AMPK, it can be used to explore the downstream effects on the mTOR pathway, which is critical for cell growth, proliferation, and survival. mdpi.com

Stress Response Pathways: Biguanides have been shown to suppress adaptive responses to the tumor microenvironment, such as the HIF-1 and UPR pathways. nih.gov The development of derivatives with enhanced potency allows for a more precise investigation of how these pathways are regulated and how their inhibition affects tumor survival and angiogenesis. nih.govnih.gov

The table below presents findings from studies on related biguanide derivatives, indicating the potential research applications for this compound.

| Derivative Class | Finding | Mechanistic Insight / Research Application | Citation |

| Aryl-substituted Biguanides | Introduction of substituents on the phenyl ring significantly affects cytotoxicity and inhibition of HIF-1 and UPR. | Serves as a tool to probe how chemical structure modulates activity against specific stress response pathways in the tumor microenvironment. | nih.gov |

| Trifluoromethoxy-containing Proguanil (B194036) Derivatives | Showed significantly better anti-cancer abilities than the parent compound, proguanil, and activated AMPK, leading to mTOR pathway inactivation. | Can be used to study the AMPK/mTOR signaling cascade and the impact of fluorination on drug potency. | mdpi.com |

| Difluorophenyl-containing Biguanides | A derivative containing a cyclooctyl group and a 3,4-difluorophenyl group inhibited the EGFR signaling pathway. | Provides a tool to investigate the links between biguanide structure and the inhibition of specific receptor tyrosine kinase pathways. | researchgate.net |

Unexplored Biological Pathways and Targets for Investigation

While the inhibition of mitochondrial complex I and subsequent AMPK activation is a well-studied mechanism, future research is aimed at uncovering novel pathways and targets for biguanides, including this compound. The structural optimization of biguanides, such as the inclusion of a trifluoromethylphenyl group, is a direct effort to create more selective and potent molecules to explore these new frontiers. mdpi.comnih.gov

AMPK-Independent Mechanisms: There is growing evidence that not all of metformin's effects are mediated by AMPK. nih.gov These include the direct inhibition of mitochondrial glycerophosphate dehydrogenase, which alters the cellular redox state, and other mechanisms that directly impact hepatic gluconeogenesis. nih.govdroracle.ai this compound, with its potentially increased lipophilicity and potency, could be instrumental in isolating and studying these AMPK-independent effects.

Targeting the Tumor Microenvironment (TME): A major emerging area is the development of biguanides that selectively target the unique conditions of the TME, such as hypoxia and nutrient deprivation. nih.gov Research has focused on designing derivatives that are highly cytotoxic specifically under low-glucose conditions, a hallmark of the TME. nih.gov The steric and electronic properties of the CF3 group may enhance this selective cytotoxicity, making this compound a candidate for investigating novel TME-targeting strategies. nih.gov

Immunometabolism: The interplay between cellular metabolism and immune function is a burgeoning field. Biguanides have been shown to have immunomodulatory activities, and their repurposing for cancer immunotherapy is being actively explored. nih.gov Future studies could investigate whether this compound can modulate the metabolic state of immune cells (e.g., T cells) within a tumor, potentially enhancing their anti-cancer activity.

Receptor Tyrosine Kinase (RTK) Pathways: Some novel biguanide derivatives have been found to inhibit the EGFR signaling pathway, suggesting that biguanides may have targets beyond the mitochondria. researchgate.nete-century.us Investigating whether this compound interacts with EGFR or other RTKs represents a promising and relatively unexplored avenue of research.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 1-(4-(Trifluoromethyl)phenyl)biguanide, and how should data interpretation be approached?

Answer: Key techniques include:

- NMR Spectroscopy : The trifluoromethyl (-CF₃) group exhibits distinct ¹⁹F NMR signals (δ ≈ -60 to -65 ppm), while biguanide protons resonate in the δ 6.5–8.5 ppm range in ¹H NMR. Integration ratios for aromatic vs. biguanide protons confirm stoichiometry .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the molecular geometry. Use SHELXL for refinement, focusing on the trifluoromethyl group’s orientation and hydrogen-bonding interactions (e.g., N–H···Cl in hydrochloride salts) .

- FT-IR : Bands at ~3300 cm⁻¹ (N–H stretching) and 1600–1700 cm⁻¹ (C=N/C–F vibrations) validate functional groups .

Q. How can researchers assess the purity of this compound, and what analytical methods are most reliable?

Answer:

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) resolves impurities. Compare retention times with standards .

- Elemental Analysis : Theoretical vs. experimental C, H, N, and F percentages (e.g., C: ~38.4%, F: ~20.2% for hydrochloride salts) confirm stoichiometry .

- Melting Point Consistency : Sharp melting points (e.g., 189–192°C for hydrochloride salts) indicate purity; deviations >2°C suggest contaminants .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can they be addressed?

Answer:

- Disorder in Trifluoromethyl Groups : The -CF₃ group’s free rotation causes electron density smearing. Apply SHELXL’s “PART” command to model disorder and refine occupancy ratios .

- Hydrogen Bonding Networks : Use SHELXH in SHELXL to restrain N–H···Cl/O distances (target: 2.8–3.2 Å) and angles (>120°). Validate with ORTEP-3 for graphical hydrogen-bond mapping .

- Twinned Crystals : For non-merohedral twinning, employ TWIN/BASF commands in SHELXL and verify with R₁/R₁₀ metrics .

Q. How does the trifluoromethyl group influence the electronic structure and reactivity of this compound compared to non-fluorinated analogs?

Answer:

- Electron-Withdrawing Effect : -CF₃ lowers the pKa of biguanide N–H protons (e.g., pKa ~8.5 vs. ~10.2 for non-fluorinated analogs), enhancing hydrogen-bond donor strength. This impacts solubility and supramolecular assembly .

- Steric Effects : The bulky -CF₃ group restricts rotational freedom in aryl rings, stabilizing specific conformers. DFT calculations (B3LYP/6-311+G(d,p)) quantify torsional barriers .

Q. What methodologies are effective for analyzing hydrogen-bonding patterns in crystalline this compound salts?

Answer:

- Graph Set Analysis : Classify hydrogen bonds using Etter’s notation (e.g., D(donor), A(acceptor)). For example, N–H···Cl interactions in hydrochloride salts form C(4) chains, while N–H···N motifs create R₂²(8) rings .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H···Cl: 25–30%, H···F: 10–15%) using CrystalExplorer. Compare with fluorophenyl analogs (e.g., 1-(4-Fluorophenyl)biguanidinium chloride) .

Q. How do structural parameters of this compound compare to its fluorophenyl analogs, and what implications arise for bioactivity?

Answer:

- Crystal Packing : The -CF₃ group increases unit cell volume (e.g., V = 1051.93 ų for fluorophenyl analogs vs. ~1100 ų predicted for trifluoromethyl derivatives) due to steric demand .

- Bioactivity Implications : Enhanced hydrogen bonding from -CF₃ improves binding to targets like mitochondrial complex I, but reduced solubility may limit bioavailability. Compare logP values (estimated: 2.1 vs. 1.5 for non-fluorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.